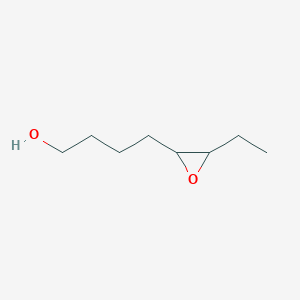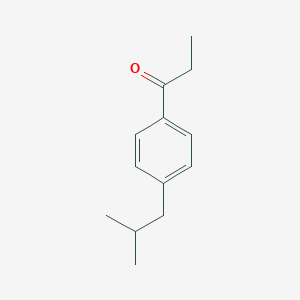
8-氯代异喹啉
概述
描述
8-Chloroisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H6ClN It is a derivative of isoquinoline, where a chlorine atom is substituted at the 8th position of the isoquinoline ring
科学研究应用
8-Chloroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent and its role in other therapeutic areas.
Industry: It is used in the production of dyes and pigments due to its aromatic structure.
作用机制
Target of Action
This compound belongs to the class of isoquinolines, a group of compounds known for their wide range of biological activities . .
Mode of Action
Isoquinolines, in general, are known to interact with various biological targets, leading to diverse physiological effects . The specific interactions of 8-Chloroisoquinoline with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Isoquinolines are known to influence a variety of biochemical pathways due to their diverse structures and biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroisoquinoline can be achieved through several methods. One common approach involves the cyclization of 2-chlorobenzylamine with glyoxal in the presence of a strong acid, such as hydrochloric acid. This reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the isoquinoline ring.
Industrial Production Methods: Industrial production of 8-Chloroisoquinoline typically involves the use of catalytic processes to enhance yield and efficiency. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, is a widely used method for producing isoquinoline derivatives .
化学反应分析
Types of Reactions: 8-Chloroisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-chloroisoquinoline N-oxide.
Reduction: Reduction reactions can convert it to 8-chloro-1,2-dihydroisoquinoline.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 8-Chloroisoquinoline N-oxide.
Reduction: 8-Chloro-1,2-dihydroisoquinoline.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
相似化合物的比较
Isoquinoline: The parent compound without the chlorine substitution.
Quinoline: A structural isomer with the nitrogen atom at a different position.
8-Bromoisoquinoline: Similar structure with a bromine atom instead of chlorine.
Uniqueness: 8-Chloroisoquinoline is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This substitution can enhance its potential as a pharmacophore in drug design and development .
属性
IUPAC Name |
8-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAMVYYZTULFIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348825 | |
| Record name | 8-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34784-07-1 | |
| Record name | 8-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The researchers aimed to synthesize a pyridocarbazole derivative by reacting cyclohexanone with 7-amino-8-chloroisoquinoline, forming a hydrazone intermediate. This hydrazone was then expected to undergo ring closure and dehydrogenation to yield the target pyridocarbazole []. The failure of this reaction suggests that the presence of the chlorine atom at the 8-position of isoquinoline hindered the crucial ring closure step. This could be due to:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B135070.png)
![N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B135072.png)

![Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]-](/img/structure/B135074.png)

![10-Methylbenz[a]anthracene](/img/structure/B135079.png)


![11-Methylbenz[a]anthracene](/img/structure/B135086.png)

